molecular formula C24H32N6O3 B2361288 9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 848279-71-0

9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2361288
CAS No.: 848279-71-0
M. Wt: 452.559
InChI Key: KWQASQLVNGMXFA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a pyrimido[2,1-f]purine core, which is a type of purine. Purines are biologically significant and are found in many important biomolecules like DNA and RNA .


Molecular Structure Analysis

The structure of similar compounds is often determined using techniques like 1H-, 13C-, 1H/13C (HETCOR) NMR and IR spectroscopy .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the morpholinoethyl group might participate in reactions typical for ethers and secondary amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Techniques like NMR and IR spectroscopy, as well as elemental analysis, can provide information about these properties .

Scientific Research Applications

Purine Derivatives as Serotonin and Adenosine Receptor Ligands

  • Psychotropic Potential : Certain derivatives of purine, like 7-benzyl-8-((4-(4-(3-chlorophenyl)piperazin-1-yl)butyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, demonstrate antidepressant and anxiolytic properties, making them potential candidates for treating mental health disorders (Chłoń-Rzepa et al., 2013).
  • In Vitro Evaluation : Various derivatives have shown high affinity for serotonin receptors, suggesting their potential use in neuroscience research and drug development (Jurczyk et al., 2004).
  • Adenosine Receptor Antagonism : Some purine derivatives exhibit potent antagonism at adenosine receptors, indicating possible applications in the treatment of conditions like Parkinson's disease and other neurodegenerative disorders (Szymańska et al., 2016).

Structural and Chemical Analysis

  • Crystal Structure Analysis : Studies of the crystal structure of related compounds provide insights into the molecular geometry and potential interaction mechanisms with biological targets (Karczmarzyk et al., 1997).

Pharmacological Properties

  • Anxiolytic Activity : Research indicates the potential of certain purine-2,6-dione derivatives to act as anxiolytics, offering avenues for the development of new treatments for anxiety disorders (Chłoń-Rzepa et al., 2014).

Synthesis and Modification

  • Synthetic Pathways : Various methods have been developed for synthesizing purine derivatives, highlighting the versatility of these compounds in chemical research (Gulevskaya et al., 1999).

Properties

IUPAC Name

9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N6O3/c1-16-11-17(2)13-19(12-16)29-14-18(3)15-30-20-21(25-23(29)30)26(4)24(32)28(22(20)31)6-5-27-7-9-33-10-8-27/h11-13,18H,5-10,14-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQASQLVNGMXFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCN4CCOCC4)C5=CC(=CC(=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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